2-Fluoro-5-methoxybenzaldehyde
Overview
Description
Introduction :2-Fluoro-5-methoxybenzaldehyde is a chemical compound with potential applications in various fields of chemistry. It is part of the fluoroaromatic aldehydes, known for their reactivity and utility in organic synthesis.
Synthesis Analysis :
- While not directly focused on 2-Fluoro-5-methoxybenzaldehyde, a similar compound, 3-fluoro-4-methoxybenzaldehyde, has been synthesized through a reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether (Wang Bao-jie, 2006).
Molecular Structure Analysis :
- The molecular structure of fluoroaromatic aldehydes, similar to 2-Fluoro-5-methoxybenzaldehyde, has been studied using various spectroscopic methods. For instance, structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions have been investigated (G. O. Ildız, J. Konarska, R. Fausto, 2018).
Chemical Reactions and Properties :
- Fluorinated benzaldehydes, including compounds similar to 2-Fluoro-5-methoxybenzaldehyde, are used in various chemical reactions. For example, the synthesis and anticancer activity of fluorinated analogs of combretastatin A-4 using fluorinated benzaldehydes have been reported (N. Lawrence et al., 2003).
Physical Properties Analysis :
- The physical properties of fluoroaromatic aldehydes can be deduced from studies like the spectral, optical, and structural investigations of 2-methoxybenzaldehyde, which shares similar structural features with 2-Fluoro-5-methoxybenzaldehyde (S. Nagaraju et al., 2018).
Chemical Properties Analysis :
- Studies on the reactivity of fluoroaromatic aldehydes, such as the reaction of 2-Hydroxybenzaldehydes with various alkynes, alkenes, or allenes, provide insights into the chemical properties of 2-Fluoro-5-methoxybenzaldehyde (Ken Kokubo et al., 1999).
Scientific Research Applications
Synthesis Improvements : A simplified synthetic method of a similar compound, 3-fluoro-4-methoxybenzaldehyde, has been developed, offering reduced costs and environmental impact, and less reliance on concentrated acids in industrial production (Wang Bao-jie, 2006).
Fragrance and Medicinal Properties : Methoxybenzaldehydes, a group that includes compounds like 2-Fluoro-5-methoxybenzaldehyde, are known for their refreshing fragrances and medicinal properties. They have potential applications in food, cosmetics, and pharmaceutical industries (A. Kundu & A. Mitra, 2016).
Bioimaging Applications : Certain derivatives of fluoro-methoxybenzaldehydes show promise in bioimaging. For instance, specific compounds in this category have been identified as effective for copper ion detection, an important aspect in various biological and environmental applications (Wei Gao et al., 2014).
Agricultural and Pharmaceutical Intermediates : The compound has been used in the synthesis of various intermediates for herbicides and pharmaceuticals, demonstrating its versatility in chemical synthesis (Zhou Yu, 2002).
Biological Properties Alteration : Fluorine substituents in molecules similar to 2-Fluoro-5-methoxybenzaldehyde can significantly alter their biological properties, as evidenced in studies on norepinephrine analogs (K. Kirk et al., 1979).
Cryogenic Studies : Cryogenic conditions can lead to structural transformations in similar fluoro-methoxybenzaldehydes, affecting their crystallization and potentially influencing their applications in various chemical processes (G. O. Ildız et al., 2018).
Fungal Biosynthesis : A white rot fungus, Bjerkandera adusta, has been shown to produce chlorinated methoxybenzaldehydes, including derivatives similar to 2-Fluoro-5-methoxybenzaldehyde, indicating potential for biotechnological applications in synthesizing halogenated aromatic compounds (H. C. Beck et al., 1997; 2000).
Anticancer Research : Fluorinated analogues of certain compounds, analogous to 2-Fluoro-5-methoxybenzaldehyde, have shown promising anticancer properties in research, underscoring the potential of fluorinated derivatives in medicinal chemistry (N. Lawrence et al., 2003).
Safety And Hazards
2-Fluoro-5-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-fluoro-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIQXHIAEMGZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370545 | |
Record name | 2-Fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxybenzaldehyde | |
CAS RN |
105728-90-3 | |
Record name | 2-Fluoro-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105728-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.